molecular formula C12H20S B1630341 2-(2-Ethylhexyl)thiophene CAS No. 4891-44-5

2-(2-Ethylhexyl)thiophene

Cat. No. B1630341
CAS RN: 4891-44-5
M. Wt: 196.35 g/mol
InChI Key: JACCFQMSOHCQFN-UHFFFAOYSA-N
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Description

2-(2-Ethylhexyl)thiophene (2-EHT) is an organic compound belonging to the thiophene family. It is a colorless, odorless liquid and is used in the synthesis of a variety of materials, including polymers, dyes, and pharmaceuticals. 2-EHT is a versatile chemical that has found applications in a wide range of industries, including pharmaceuticals, cosmetics, and electronics.

Scientific Research Applications

Organic Photovoltaics

2-(2-Ethylhexyl)thiophene derivatives have been utilized in the development of high-performance polymer solar cells. For instance, compounds with alkylselenyl substituents have shown promising results in bulk heterojunction polymer solar cells, delivering high power conversion efficiencies due to their optimal electronic properties and morphological advantages (Chakravarthi et al., 2014). These materials contribute significantly to the field by enhancing the charge transport and light absorption capabilities of solar cells.

Organic Thin-Film Transistors

Research has also explored the use of thiophene-based compounds in organic thin-film transistors (OTFTs), highlighting their potential for optoelectronic applications. A study describes the synthesis of conjugated microporous polymers derived from thiophene, which exhibit high surface areas and significant microporosity, suggesting applications in organic electronics or optoelectronics due to their unique electronic properties (Jiang et al., 2010).

Luminescent Polymers

Thiophene derivatives have been used to obtain patternable blue, green, and blue-green color luminescent polymers, showing potential for use in electroluminescent devices. These polymers offer promising optical properties and high emission intensity, both in solution and in the solid state, making them suitable for various display technologies (Han et al., 2005).

Electrochromic Materials

Another application area is in electrochromic materials, where thiophene-based polymers have been developed to exhibit multicolor electrochromic behavior. These materials change color in response to electrical stimuli, offering applications in smart windows, displays, and other adaptive material technologies. One study highlights the synthesis of a poly{1,4-bis[2-(3,4-ethylenedioxy)thienyl]benzene} derivative that demonstrates diverse electrochromic colors, indicating its potential for creating more visually dynamic electrochromic devices (Ko et al., 2005).

properties

IUPAC Name

2-(2-ethylhexyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACCFQMSOHCQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethylhexyl)thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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